molecular formula C27H19N3O3S B4754620 1-[4-(1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]-3-{[1,1'-BIPHENYL]-4-CARBONYL}THIOUREA

1-[4-(1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]-3-{[1,1'-BIPHENYL]-4-CARBONYL}THIOUREA

Cat. No.: B4754620
M. Wt: 465.5 g/mol
InChI Key: CKESBVRPYBUKDN-UHFFFAOYSA-N
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Description

1-[4-(1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]-3-{[1,1’-BIPHENYL]-4-CARBONYL}THIOUREA is a complex organic compound that features a benzoxazole moiety, a biphenyl group, and a thiourea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]-3-{[1,1’-BIPHENYL]-4-CARBONYL}THIOUREA typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the condensation of 2-aminophenol with aldehydes or ketones under acidic conditions to form the benzoxazole ring . The hydroxyl group is then introduced through selective functionalization.

The biphenyl group can be attached via a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The final step involves the formation of the thiourea linkage, which can be achieved by reacting the intermediate with an isothiocyanate under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]-3-{[1,1’-BIPHENYL]-4-CARBONYL}THIOUREA can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the biphenyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-[4-(1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]-3-{[1,1’-BIPHENYL]-4-CARBONYL}THIOUREA has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.

    Medicine: Explored for its potential anti-cancer and anti-microbial properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-[4-(1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]-3-{[1,1’-BIPHENYL]-4-CARBONYL}THIOUREA involves its interaction with specific molecular targets. The benzoxazole moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells . The thiourea linkage can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]-3-{[1,1’-BIPHENYL]-4-CARBONYL}THIOUREA is unique due to its combination of a benzoxazole moiety, a biphenyl group, and a thiourea linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N3O3S/c31-23-16-20(14-15-21(23)26-29-22-8-4-5-9-24(22)33-26)28-27(34)30-25(32)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-16,31H,(H2,28,30,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKESBVRPYBUKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5O4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]-3-{[1,1'-BIPHENYL]-4-CARBONYL}THIOUREA
Reactant of Route 2
Reactant of Route 2
1-[4-(1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]-3-{[1,1'-BIPHENYL]-4-CARBONYL}THIOUREA
Reactant of Route 3
Reactant of Route 3
1-[4-(1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]-3-{[1,1'-BIPHENYL]-4-CARBONYL}THIOUREA
Reactant of Route 4
Reactant of Route 4
1-[4-(1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]-3-{[1,1'-BIPHENYL]-4-CARBONYL}THIOUREA
Reactant of Route 5
Reactant of Route 5
1-[4-(1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]-3-{[1,1'-BIPHENYL]-4-CARBONYL}THIOUREA
Reactant of Route 6
Reactant of Route 6
1-[4-(1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]-3-{[1,1'-BIPHENYL]-4-CARBONYL}THIOUREA

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